molecular formula C15H13N3O2S2 B5773244 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5773244
M. Wt: 331.4 g/mol
InChI Key: FDHSVWMNHLNYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a 1,3,4-thiadiazole moiety, a thiophene ring, and a 4-methoxybenzyl group . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The 1,3,4-thiadiazole moiety is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is sulfur . The thiophene is a five-membered ring with one sulfur atom . The 4-methoxybenzyl group consists of a benzene ring substituted with a methoxy group and a benzyl group .


Chemical Reactions Analysis

4-Methoxybenzyl alcohol, a related compound, has been used in various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-methoxybenzyl alcohol, a related compound, is a liquid at room temperature with a boiling point of 259°C and a density of 1.155 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Activity

ZINC00316001 has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways .

Anticancer Potential

Studies have explored the anticancer potential of ZINC00316001, particularly its ability to induce apoptosis in cancer cells. The compound has been found to target specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This makes it a promising candidate for developing targeted cancer therapies .

Anti-inflammatory Effects

ZINC00316001 exhibits significant anti-inflammatory effects by modulating the activity of key inflammatory mediators like cytokines and prostaglandins. This property is beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Research has highlighted the neuroprotective properties of ZINC00316001. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for these conditions .

Antioxidant Activity

ZINC00316001 has demonstrated strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging, and it has potential applications in developing supplements and skincare products aimed at promoting overall health and longevity .

Antiviral Applications

The compound has also been investigated for its antiviral properties. It has shown efficacy against a range of viruses by inhibiting viral replication and entry into host cells. This makes ZINC00316001 a potential candidate for developing antiviral drugs, especially in the context of emerging viral infections .

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHSVWMNHLNYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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